Nociceptin Trifluoroacetic Acid Salt

Beschreibung

Eigenschaften

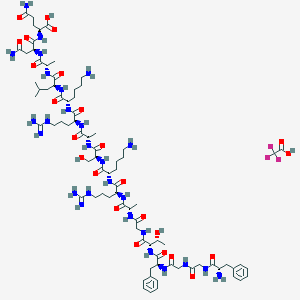

Molekularformel |

C81H130F3N27O24 |

|---|---|

Molekulargewicht |

1923.1 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H129N27O22.C2HF3O2/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46;3-2(4,5)1(6)7/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90);(H,6,7)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-;/m0./s1 |

InChI-Schlüssel |

VNAMUOLQJHRKMK-HLYFSKNCSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

The Mechanism of Action of Nociceptin Trifluoroacetic Acid Salt in Pain Pathways: A Technical Whitepaper

Executive Summary

The discovery of the nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the nociceptin opioid peptide (NOP) receptor, introduced a paradigm shift in neuropharmacology. While structurally homologous to classical opioid receptors (MOR, DOR, KOR), the NOP receptor exhibits a distinct pharmacological profile, offering potent analgesia without the severe respiratory depression and abuse liability characteristic of classical mu-opioid agonists [1].

In preclinical research and drug development, nociceptin is predominantly utilized as a trifluoroacetic acid (TFA) salt . This whitepaper provides an in-depth mechanistic analysis of nociceptin TFA salt, detailing its intracellular signaling cascades, site-specific modulation of pain pathways, and rigorous, self-validating experimental protocols for in vivo efficacy testing.

Molecular Mechanism of Action

Receptor Binding and G-Protein Coupling

Nociceptin is a 17-amino acid neuropeptide derived from the prepronociceptin precursor [1]. In experimental settings, the synthetic peptide is formulated as a TFA salt. The presence of the trifluoroacetate counter-ion ensures high solubility in aqueous physiological buffers and stabilizes the peptide against rapid proteolytic degradation during handling.

Upon binding to the NOP receptor—a G protein-coupled receptor (GPCR)—nociceptin induces a conformational change that primarily recruits the inhibitory G proteins ( Gi/o ) [1].

Intracellular Signaling Cascades

The activation of Gi/o initiates a bifurcated signaling cascade that suppresses neuronal excitability:

-

Enzymatic Inhibition: The Gαi subunit directly inhibits adenylyl cyclase (AC), leading to a rapid suppression of intracellular cyclic AMP (cAMP) production and subsequent downregulation of Protein Kinase A (PKA) activity [1].

-

Ion Channel Modulation: The Gβγ dimer dissociates and interacts directly with membrane ion channels. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, causing K+ efflux and profound neuronal hyperpolarization [1]. Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), restricting Ca2+ influx into the presynaptic terminal [2].

The net physiological result is a massive reduction in the release of excitatory neurotransmitters (e.g., glutamate, substance P) in the pain transmission pathways.

Caption: Nociceptin/NOP receptor intracellular signaling pathway and antinociceptive mechanism.

Pharmacodynamics & Quantitative Receptor Selectivity

A critical advantage of nociceptin as a pharmacological tool is its exquisite selectivity. Despite ~60% sequence homology between the NOP receptor and classical opioid receptors, nociceptin exhibits negligible affinity for MOR, DOR, or KOR[3].

Table 1: Quantitative Binding Affinity Data of Nociceptin | Receptor Target | Endogenous Ligand | Binding Affinity ( Ki ) | Functional Activity | | :--- | :--- | :--- | :--- | | NOP (ORL-1) | Nociceptin (N/OFQ) | 0.1 – 1.0 nM | Full Agonist | | MOR ( μ -opioid) | β -endorphin / Enkephalins | > 10,000 nM ( pKi < 6) | Negligible / None | | DOR ( δ -opioid) | Enkephalins | > 10,000 nM ( pKi < 6) | Negligible / None | | KOR ( κ -opioid) | Dynorphins | > 10,000 nM ( pKi < 6) | Negligible / None |

Data synthesized from Tocris Bioscience and MDPI pharmacological profiles [4], [1].

Site-Specific Modulation of Pain Pathways

The pharmacological outcome of NOP activation is highly dependent on the anatomical site of administration, a phenomenon that dictates experimental design:

-

Spinal Cord (Dorsal Horn): Intrathecal (i.t.) administration of nociceptin produces robust, dose-dependent antinociception. It acts presynaptically to inhibit the release of excitatory transmitters from primary afferent C-fibers, and postsynaptically to hyperpolarize projection neurons [5].

-

Supraspinal Regions (Brainstem/PAG): Intracerebroventricular (i.c.v.) administration often yields mixed or pronociceptive effects. In the periaqueductal gray (PAG), nociceptin acts as an "anti-opioid," functionally opposing MOR-mediated descending analgesia[5].

Because of this dichotomy, systemic administration of pure NOP agonists in acute pain models often yields limited efficacy. Consequently, modern drug development has pivoted toward bifunctional NOP/MOR agonists (e.g., Cebranopadol), which synergize spinal analgesia while utilizing NOP activation to mitigate MOR-induced respiratory depression and tolerance[1].

Experimental Protocols: In Vivo Neuropathic Pain Model

To accurately assess the analgesic properties of nociceptin TFA salt, researchers must isolate its spinal effects using targeted delivery in a validated chronic pain model. The following protocol utilizes the Spinal Nerve Ligation (SNL) model, a gold standard for neuropathic pain [6].

Rationale and Causality

-

Why use the TFA salt? Lyophilized peptide salts are hygroscopic. The TFA formulation allows for precise molar calculations of the active peptide fraction (accounting for counter-ion weight), ensuring reproducible dose-response curves.

-

Why Intrathecal (i.t.) Delivery? Bypasses the blood-brain barrier and avoids the confounding pronociceptive effects of supraspinal NOP activation.

-

Self-Validating Design: The protocol incorporates a selective NOP antagonist (e.g., SB-612,111) to prove that observed analgesia is exclusively NOP-mediated, establishing a closed-loop validation system.

Step-by-Step Methodology

Step 1: Peptide Reconstitution

-

Equilibrate the nociceptin TFA salt vial to room temperature in a desiccator to prevent condensation.

-

Reconstitute in sterile Artificial Cerebrospinal Fluid (aCSF) containing 0.1% Bovine Serum Albumin (BSA).

-

Causality: BSA prevents the highly hydrophobic peptide from adhering to the walls of plastic microcentrifuge tubes, which would otherwise artificially lower the administered dose.

-

Step 2: Neuropathic Pain Induction (SNL Model)

-

Anesthetize adult male Sprague-Dawley rats.

-

Isolate and tightly ligate the L5 and L6 spinal nerves unilaterally with silk thread.

-

Allow 7–14 days for recovery. Validate the development of mechanical allodynia using Von Frey filaments (a significant drop in paw withdrawal threshold indicates successful induction) [6].

Step 3: Intrathecal Catheterization & Dosing

-

Implant an intrathecal catheter terminating at the lumbar enlargement (L5-L6 level).

-

Experimental Groups:

-

Group A (Negative Control): aCSF + 0.1% BSA (Vehicle).

-

Group B (Test): Nociceptin TFA salt (e.g., 10 nmol).

-

Group C (Validation): Nociceptin TFA salt (10 nmol) + SB-612,111 (NOP antagonist).

-

Group D (Positive Control): Morphine sulfate.

-

Step 4: Behavioral Quantification

-

Perform the Von Frey test at 15, 30, 60, and 120 minutes post-injection.

-

Data Interpretation: A return of the withdrawal threshold to pre-injury baselines in Group B, combined with persistent allodynia in Group C, definitively validates the NOP-mediated antinociceptive mechanism.

Caption: Step-by-step in vivo experimental workflow for assessing nociceptin efficacy.

Conclusion

The nociceptin/NOP receptor system represents a highly sophisticated target for pain management. By utilizing the stable nociceptin TFA salt in strictly controlled, site-specific in vivo models, researchers can isolate the Gi/o -mediated antinociceptive pathways from the peptide's supraspinal anti-opioid effects. This mechanistic understanding is currently driving the next generation of non-addictive, bifunctional analgesics designed to combat the global opioid crisis.

References

-

Wikipedia Contributors. "Nociceptin receptor." Wikipedia, The Free Encyclopedia.[Link]

-

MDPI. "Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications." International Journal of Molecular Sciences.[Link]

-

Charles River Laboratories. "In Vivo Pain Models." Charles River Discovery Services.[Link]

-

PMC (National Institutes of Health). "Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor." Pharmacological Reviews.[Link]

-

PMC (National Institutes of Health). "Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics." Current Topics in Medicinal Chemistry.[Link]

Sources

- 1. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. Nociceptin | NOP Receptors | Tocris Bioscience [tocris.com]

- 5. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

Nociceptin Trifluoroacetic Acid Salt and NOP Receptor Binding Affinity: A Technical Guide

Executive Summary

Nociceptin, also known as orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that serves as the endogenous ligand for the nociceptin opioid peptide (NOP) receptor. Unlike classical opioid peptides, nociceptin exhibits negligible affinity for mu (MOP), delta (DOP), and kappa (KOP) opioid receptors. In laboratory and drug development settings, synthetic nociceptin is predominantly utilized as a trifluoroacetic acid (TFA) salt. This whitepaper details the pharmacological profile, binding kinetics, and validated experimental methodologies associated with nociceptin TFA salt and its interaction with the NOP receptor.

Molecular Pharmacology of the NOP Receptor

The NOP receptor (historically designated as ORL-1) is a G protein-coupled receptor (GPCR) sharing1 with classical opioid receptors in its transmembrane domains[1]. Despite this structural similarity, the NOP receptor's pharmacology is highly distinct; it possesses 2[2]. The IUPHAR nomenclature officially designates this target as the 3[3].

The Causality of the TFA Salt Form

Synthetic nociceptin is manufactured via solid-phase peptide synthesis (SPPS). The final cleavage of the peptide from the synthesis resin, alongside the removal of side-chain protecting groups, necessitates the use of strong acids—4[4]. Consequently, the purified peptide is isolated as a TFA salt.

Why is this critical for binding assays? Nociceptin is a highly basic peptide containing multiple arginine and lysine residues. The TFA counterion enhances the aqueous solubility and chemical stability of the peptide, ensuring that stock solutions do not degrade or precipitate, which is vital for maintaining precise concentration control during in vitro binding assays[4].

NOP Receptor Signaling Cascade

Upon binding nociceptin TFA, the NOP receptor undergoes a conformational shift, coupling primarily to pertussis toxin-sensitive Gi/o proteins[1]. This triggers a multi-branched signaling cascade:

-

Inhibition of Adenylyl Cyclase : The Gαi/o subunit inhibits adenylyl cyclase, causing an2[2].

-

Ion Channel Modulation : The Gβγ dimer directly interacts with ion channels, 1 (causing membrane hyperpolarization) and reducing voltage-gated calcium channel (VGCC) activity (blunting neurotransmitter release)[1].

-

β-Arrestin Recruitment : Beyond canonical G protein pathways, NOP receptors engage1, which drives receptor desensitization and internalization[1].

Figure 1: NOP Receptor Gi/o Signaling and Ion Channel Modulation.

Binding Affinity (Ki) and Selectivity Profile

Nociceptin exhibits extraordinary affinity and selectivity for the NOP receptor, with an1[1].

To contextualize the binding affinity of nociceptin TFA salt, Table 1 summarizes its Ki values against classical opioid receptors and compares it to standard NOP-targeted synthetic ligands.

Table 1: Comparative Binding Affinities (Ki) of Nociceptin and Reference Ligands

| Ligand | NOP (Ki, nM) | MOP (Ki, nM) | DOP (Ki, nM) | KOP (Ki, nM) | Functional Efficacy at NOP |

| Nociceptin (N/OFQ) | 0.1 – 0.2 | > 10,000 | > 10,000 | > 10,000 | Full Agonist[1][5] |

| SB-612111 | 0.33 | > 50 | > 2,000 | > 150 | Antagonist[6] |

| AT-076 | 1.75 | 1.67 | 19.6 | 1.14 | Pan-Antagonist[7] |

| JDTic | 16.67 | 1.53 | 10.6 | 0.43 | Antagonist[7] |

Experimental Methodology: Radioligand Binding Assay

To accurately determine the binding affinity (Ki) of novel compounds against the nociceptin TFA salt standard, a robust radioligand displacement assay is required. The following self-validating protocol utilizes 5[5].

Causality in Protocol Design

-

Cell Line Selection : CHO cells are chosen because they lack endogenous opioid receptors, providing a zero-noise background for recombinant human NOP expression[5].

-

Buffer Additives (BSA) : Because nociceptin is highly basic and prone to non-specific binding,5 prevents the peptide from adsorbing to the polystyrene plate walls[5].

-

Ion & Nucleotide Exclusion : Eliminating sodium ions (Na+) and guanine nucleotides (GTP) from the Tris buffer 8, which is essential for accurately measuring the Kd of nociceptin[8].

Step-by-Step Protocol

-

Membrane Preparation : Harvest CHO-hNOP cells at full confluency. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) using a rotor-stator homogenizer. Centrifuge at 20,000 × g for 25 minutes at 4°C. Wash and resuspend the pellet to a 5[5].

-

Assay Setup : In a 96-well polystyrene plate, combine:

-

Termination and Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged nociceptin peptide. Nonspecific binding is determined using 5[5].

-

Data Analysis : Extract radioactivity using scintillation fluid and measure via a liquid scintillation counter. Calculate IC50 values using non-linear regression, then5[5].

Figure 2: Radioligand Binding Assay Workflow for NOP Receptor.

Functional Validation: [35S]GTPγS Binding Assay

While binding affinity (Ki) indicates receptor occupancy, it does not distinguish between agonists and antagonists. The [35S]GTPγS assay measures the functional consequence of nociceptin binding by 5[5]. Agonist binding promotes the exchange of GDP for [35S]GTPγS (a non-hydrolyzable GTP analog) on the Gαi/o subunit. As a full agonist, nociceptin TFA stimulates [35S]GTPγS binding significantly over basal levels, and its EC50 serves as the standard reference to calculate the intrinsic activity of novel partial agonists or antagonists[5].

References

-

[1] Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. 1

-

[3] Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PMC - NIH. 3

-

[5] Discovery and Structure–Activity Relationships of Nociceptin Receptor Partial Agonists That Afford Symptom Ablation in Parkinson's Disease Models. Journal of Medicinal Chemistry - ACS Publications. 5

-

[8] NOP receptor | Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. 8

-

[7] Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Publications. 7

-

[6] Binding affinity (Ki) values of selected compounds to opioid.... ResearchGate. 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NOP receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Pharmacokinetics of Nociceptin Trifluoroacetic Acid Salt in Rodent Models: A Technical Guide

Executive Summary

Nociceptin (also known as Orphanin FQ or N/OFQ) is a 17-amino acid neuropeptide (FGGFTGARKSARKLANQ) and the endogenous ligand for the nociceptin opioid peptide (NOP) receptor[1]. While it shares structural homology with classical opioid peptides, its pharmacological profile is distinct, playing a critical role in nociception, stress responses, and reward pathways. For researchers and drug development professionals, characterizing the pharmacokinetics (PK) of nociceptin in rodent models is a fundamental yet technically demanding hurdle. This guide dissects the pharmacokinetic behavior of the standard synthetic form—nociceptin trifluoroacetic acid (TFA) salt—and provides field-proven, self-validating methodologies to overcome the analytical challenges associated with its rapid in vivo degradation.

The Chemical Reality: Why the Trifluoroacetic Acid (TFA) Salt?

In preclinical research, nociceptin is almost exclusively synthesized via Solid-Phase Peptide Synthesis (SPPS). During the final cleavage from the resin and subsequent reverse-phase high-performance liquid chromatography (RP-HPLC) purification, trifluoroacetic acid (TFA) is utilized as an ion-pairing agent. Consequently, the peptide is isolated and lyophilized as a TFA salt.

The Causality Behind Experimental Choices: As an application scientist, you must account for the TFA counterion before initiating any in vivo PK study.

-

Physiological Artifacts: Injecting high concentrations of TFA salts intravenously (IV) into mice or rats can induce localized acidosis or transient phlebitis. This physiological stress can alter cardiac output and artificially skew hepatic and renal clearance rates. Protocol mandate: Always reconstitute the TFA salt in a heavily buffered vehicle (e.g., 100 mM PBS, pH 7.4) or perform a salt exchange to an acetate form prior to dosing.

-

Analytical Suppression: In LC-MS/MS quantification, the TFA counterion strongly binds to the peptide and causes severe ion suppression in the electrospray ionization (ESI) source. Your sample preparation must include a displacement step (typically using 0.1% to 1% formic acid) to break the peptide-TFA ion pairs[2].

In Vivo Pharmacokinetics: ADME Profile in Rodents

The PK profile of endogenous nociceptin is characterized by extreme instability in biological matrices.

-

Absorption: Oral bioavailability is virtually 0% due to rapid destruction by gastrointestinal proteases. Systemic administration requires IV, subcutaneous (SC), or intraperitoneal (IP) routes, while central nervous system (CNS) targeting requires intracerebroventricular (ICV) or intrathecal (IT) injection due to poor blood-brain barrier (BBB) permeability.

-

Distribution: Nociceptin exhibits a moderate volume of distribution (Vd), rapidly partitioning into highly perfused tissues but failing to achieve significant CNS penetrance from systemic circulation.

-

Metabolism: The peptide is rapidly cleaved by aminopeptidases and endopeptidases in both plasma and the CNS[1].

-

Excretion: The resulting inactive fragments are cleared renally.

Quantitative Data Presentation

To contextualize the PK of the native peptide, Table 1 compares nociceptin against synthetic NOP receptor agonists engineered for greater stability.

Table 1: Comparative Pharmacokinetic Parameters in Rodent Models

| Parameter | Nociceptin (N/OFQ) TFA Salt | UFP-112 (Synthetic Peptide Analog) | Cebranopadol (Non-Peptide Agonist) |

| Model Species | Rat / Mouse | Mouse | Rat |

| Primary Route | IV / ICV / IT | IV / ICV / IT | IV / PO |

| Plasma Half-life ( T1/2 ) | < 5 minutes | ~15 - 20 minutes | 4.5 - 15.0 hours |

| Clearance (Cl) | Very High | Moderate | Low |

| Oral Bioavailability (F%) | < 1% | < 1% | 13 - 23% |

| Primary Metabolism | Rapid Peptidase Cleavage | Peptidase Cleavage (Resistant) | Hepatic (CYP450) |

| Reference | [3] | [3] | [4] |

Note: UFP-112 demonstrates an in vitro half-life 2.6 to 3.5-fold higher than native nociceptin due to protective structural modifications[3].

Metabolic Degradation Pathways

Understanding the exact cleavage sites of nociceptin is critical for designing targeted LC-MS/MS assays. Nociceptin is metabolized step-wise in vivo. Endopeptidases (such as EP 24.11 and EP 24.15) cleave the peptide into fragments including (1-13) and (1-9), which share the C-terminus Arg-Ala-Lys motif, suggesting sequential processing[5]. Concurrently, aminopeptidases (like APN) remove the N-terminal Phenylalanine (Phe1). Because Phe1 is absolutely critical for NOP receptor binding and activation, this specific cleavage instantly renders the peptide biologically inactive[1].

Metabolic degradation pathway of Nociceptin (1-17) by endogenous peptidases in rodent models.

Self-Validating Experimental Protocols

To accurately measure the PK of the nociceptin TFA salt, researchers must prevent ex vivo degradation. Drawing rat blood into a standard heparin tube will result in the peptide degrading before the plasma is even separated, leading to a falsely low Cmax and an artificially short T1/2 . The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Plasma Pharmacokinetic Profiling via LC-MS/MS

This protocol prevents ex vivo enzymatic degradation and overcomes TFA-induced ion suppression[2].

Step 1: Pre-analytical Stabilization (Critical Step)

-

Prepare blood collection tubes containing K2EDTA (to chelate zinc/calcium, inhibiting metalloproteases) and a protease inhibitor cocktail (e.g., Bestatin to inhibit aminopeptidases).

-

Administer Nociceptin TFA salt (buffered in PBS) via IV bolus to the rodent cohort.

-

Collect blood at dense early time points (e.g., 1, 3, 5, 10, 15, 30 minutes) directly into the stabilized tubes.

Step 2: Plasma Extraction

-

Immediately invert the tubes gently and place them on wet ice.

-

Centrifuge at 4°C at 3,000 × g for 10 minutes.

-

Transfer the plasma supernatant to pre-chilled low-bind Eppendorf tubes. Flash-freeze in liquid nitrogen if not processing immediately.

Step 3: Solid-Phase Extraction (SPE) & TFA Displacement

-

Condition a Weak Cation Exchange (WCX) SPE cartridge with methanol, followed by water containing 1% formic acid.

-

Load the plasma sample. The acidic environment displaces the TFA counterions, replacing them with formate ions, which are volatile and MS-friendly.

-

Wash with 5% methanol in water to remove salts and endogenous proteins.

-

Elute the peptide using 5% ammonium hydroxide in methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the LC mobile phase.

Step 4: LC-MS/MS Quantification

-

Inject the sample onto a C18 analytical column.

-

Utilize a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Detect nociceptin using positive ion selected reaction monitoring (SRM/MRM) transitions specific to the intact peptide mass.

Protocol 2: In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling

Because systemic PK does not reflect CNS exposure for large peptides, microdialysis is required to track nociceptin metabolism directly in the brain[5].

Step 1: Stereotaxic Surgery

-

Anesthetize the rat and secure it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the hippocampus (a region rich in NOP receptors). Secure with dental cement and allow 5-7 days for surgical recovery.

Step 2: Microdialysis Sampling

-

Insert the microdialysis probe (e.g., 20 kDa molecular weight cut-off to allow the 1.8 kDa peptide to pass while excluding large proteases).

-

Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

-

Administer nociceptin via ICV injection.

Step 3: Collection and Analysis

-

Collect dialysate fractions every 10 minutes into refrigerated vials pre-spiked with 0.1% formic acid to halt any residual enzymatic activity.

-

Analyze the dialysate directly via size-exclusion chromatography linked to electrospray ionization mass spectrometry (SEC-ESI-MS) to quantify the parent (1-17) peptide alongside the (1-13) and (1-9) fragments[5].

Sources

- 1. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioanalytics and pharmacokinetics of the nociceptin/orphanin FQ peptide receptor agonist RO0646198 in Wistar rats and Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo metabolism of nociceptin/orphanin FQ in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Nociceptin Trifluoroacetic Acid Salt: Mechanistic Insights and Experimental Protocols for Anxiety Modulation

Executive Summary

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid endogenous neuropeptide that serves as the natural ligand for the nociceptin opioid peptide (NOP) receptor, formerly known as the ORL-1 receptor[1]. While structurally related to classical opioid peptides, nociceptin exhibits no significant affinity for mu, delta, or kappa opioid receptors, making it a unique target for neuropharmacological drug development[2]. In preclinical research, the peptide is predominantly utilized as a Trifluoroacetic Acid (TFA) salt [3].

Understanding the physiological effects of nociceptin on anxiety requires navigating a complex, state-dependent dichotomous profile. Depending on the stress state of the subject and the site of administration, nociceptin signaling can drive either robust anxiolytic (anxiety-reducing) or anxiogenic (anxiety-inducing) physiological responses[4][5]. This whitepaper provides a comprehensive framework for researchers to understand NOP receptor signaling, interpret state-dependent behavioral data, and execute self-validating experimental protocols.

Molecular Grounding: NOP Receptor Signaling

The NOP receptor is a G-protein-coupled receptor (GPCR) highly expressed throughout the mesocorticolimbic circuitry, including the amygdala, periaqueductal gray, and rostromedial tegmental nucleus (RMTg)[1][6].

When Nociceptin TFA salt binds to the NOP receptor, it triggers a Gi/Go protein-mediated signaling cascade[2]. The primary physiological outcome of this cascade is the profound hyperpolarization of the target neuron, which inhibits cellular excitability. This is achieved through three concurrent mechanisms:

-

Inhibition of Adenylate Cyclase: Downregulating intracellular cAMP levels.

-

Inhibition of Voltage-Gated Ca2+ Channels: Preventing presynaptic neurotransmitter release.

-

Activation of GIRK Channels: Promoting K+ efflux, driving the resting membrane potential further from the action potential threshold.

Caption: NOP Receptor Gi/Go-coupled signaling pathway inducing neuronal hyperpolarization.

The Dichotomous Effects on Anxiety

The physiological impact of nociceptin on anxiety is not absolute; it is highly dependent on the baseline allostatic load (stress state) of the organism and the specific neural circuit being targeted.

-

Anxiogenic Profile (Stress-Naive States): In unstressed, naive subjects, supraspinal (intracerebroventricular, ICV) administration of nociceptin can activate the hypothalamic-pituitary-adrenal (HPA) axis, elevating circulating corticosterone and producing anxiety-like behaviors[4][7].

-

Anxiolytic Profile (High-Stress States): In subjects experiencing severe stress—such as alcohol withdrawal or Post-Traumatic Stress Disorder (PTSD) models like Single Prolonged Stress (SPS)—targeted microinjections of nociceptin into the RMTg significantly attenuate anxiety[4][5]. Furthermore, systemic administration of synthetic non-peptide NOP agonists (e.g., Ro 64-6198) yields anxiolytic efficacy comparable to benzodiazepines (like diazepam) but crucially lacks the sedative and motor-impairing side effects[6].

Quantitative Data Summary

| Anxiety Model / State | Administration Route | Ligand / Dose | Observed Physiological Effect | Primary EPM Readout |

| Stress-Naive (Basal) | ICV (Supraspinal) | Nociceptin TFA (0.01 - 1 nmol) | Anxiogenic (HPA axis activation) | ↓ Time in Open Arms |

| PTSD Model (SPS) | Endogenous Levels | N/A | Anxiogenic (Hyperalgesia linked) | ↓ Time in Open Arms |

| Alcohol Withdrawal | Intra-RMTg Microinjection | Nociceptin TFA (0.01 nmol) | Anxiolytic (Stress reversal) | ↑ Time in Open Arms |

| Pharmacological | Systemic (IP) | Ro 64-6198 (0.3 - 3 mg/kg) | Anxiolytic (Benzodiazepine-like) | ↑ Time in Open Arms |

Table 1: State-dependent physiological effects of NOP receptor modulation across various preclinical models.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that behavioral pharmacology requires rigorous internal controls. Because the 17-amino acid nociceptin peptide cannot readily cross the blood-brain barrier, central administration is mandatory. The Elevated Plus Maze (EPM) serves as the gold-standard behavioral assay to quantify the resulting anxiety modulation[4][8].

Protocol 1: Preparation and Microinjection of Nociceptin TFA Salt

Causality Note: Why use the TFA salt? Trifluoroacetic acid is a ubiquitous counterion resulting from solid-phase peptide synthesis (SPPS) cleavage. Retaining the peptide as a TFA salt maximizes its solubility and prevents aggregation in the aqueous, ion-rich environment of artificial cerebrospinal fluid (aCSF)[3][5].

-

Reconstitution: Dissolve Nociceptin TFA salt in sterile aCSF to achieve a working concentration of 0.01 nmol / 100 nL[5]. Aliquot immediately and store at -80°C to prevent proteolytic degradation.

-

Stereotaxic Implantation: Implant bilateral guide cannulae targeting the specific limbic structure (e.g., RMTg) 5-7 days prior to testing to allow for surgical recovery.

-

Microinjection: Gently restrain the subject and insert the internal injector (extending 2 mm beyond the guide cannula). Infuse 100 nL of the peptide solution over exactly 1 minute using a syringe pump[5].

-

Diffusion Window (Critical Control): Leave the injector in place for an additional 60 seconds post-infusion. Self-Validation: Removing the injector immediately creates a vacuum that draws the peptide back up the cannula track, leading to off-target diffusion and irreproducible behavioral phenotypes[5].

Protocol 2: Elevated Plus Maze (EPM) Assay

The EPM exploits the innate conflict in rodents between the drive to explore novel environments and the phobia of open, elevated spaces[4][8].

-

Apparatus Setup: Utilize a plus-shaped maze elevated 40-54 cm above the floor, consisting of two open arms (e.g., 50 × 10 cm) and two closed arms enclosed by walls[4][7][8].

-

Environmental Control: Maintain ambient lighting strictly between 40–55 lux. Self-Validation: Excessive light artificially suppresses all open-arm exploration, masking any potential anxiolytic drug effects[4][7].

-

Execution: 5 to 10 minutes following the nociceptin microinjection, place the subject in the center zone facing a closed arm. Record activity via overhead camera for exactly 5 minutes[4][5].

-

Olfactory Reset: Clean the entire apparatus thoroughly with 30% ethanol between every trial to eliminate stress pheromones left by previous subjects[7].

Caption: Standardized workflow for assessing nociceptin-induced anxiety modulation via EPM.

Data Interpretation and Trustworthiness

When analyzing EPM data, the primary metrics for anxiety are the percentage of time spent in the open arms (%OA) and the number of open arm entries . An increase in these metrics indicates an anxiolytic effect[5].

However, to ensure scientific integrity, researchers must simultaneously track total distance traveled or total arm entries. If a drug increases open arm time but severely depresses total locomotion, the perceived "anxiolytic" effect is actually an artifact of sedation or motor impairment. Nociceptin agonists are highly valued in drug development precisely because they typically preserve motor function at therapeutic anxiolytic doses, validating a specific, non-sedative mechanism of action[5][6].

Sources

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. [Nociceptin and the ORL1 receptor: pharmacology of a new opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nociceptin Trifluoroacetic Acid Salt | LGC Standards [lgcstandards.com]

- 4. Increased nociceptive sensitivity and nociceptin/orphanin FQ levels in a rat model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rostromedial tegmental nucleus nociceptin/orphanin FQ (N/OFQ) signaling regulates anxiety- and depression-like behaviors in alcohol withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Sex Differences in Nociceptin/Orphanin FQ Peptide Receptor-Mediated Pain and Anxiety Symptoms in a Preclinical Model of Post-traumatic Stress Disorder [frontiersin.org]

- 8. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

Demystifying Nociceptin TFA Salt: Intracellular Signaling and In Vitro Assay Methodologies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: NOP Receptor (ORL-1) Pharmacology, Gi/o Signaling Cascades, and Peptide Handling

Executive Summary

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide (sequence: FGGFTGARKSARKLANQ) and the endogenous ligand for the nociceptin/orphanin FQ peptide receptor (NOP), historically termed the opioid receptor-like 1 (ORL-1) receptor[1]. While phylogenetically related to classical opioid receptors (Mu, Delta, Kappa), the NOP receptor exhibits distinct pharmacological properties. Crucially, NOP agonists provide potent analgesia with a significantly reduced risk of respiratory depression, tolerance, and dependence compared to classical Mu-opioid receptor (MOR) agonists[1].

In research and drug development, synthetic nociceptin is predominantly supplied as a trifluoroacetic acid (TFA) salt [2]. Understanding both the physicochemical properties of this salt form and the complex, bifurcated intracellular signaling cascades of the NOP receptor is critical for designing robust, reproducible in vitro assays. This whitepaper synthesizes the downstream signaling mechanisms of nociceptin and provides field-proven, self-validating protocols for handling and assaying the TFA salt variant.

The Physicochemical Reality of Nociceptin TFA Salt

Why the TFA Salt Format?

During solid-phase peptide synthesis (SPPS), trifluoroacetic acid is universally used to cleave the synthesized peptide from the resin and deprotect the amino acid side chains. It is also the standard ion-pairing agent used during reversed-phase HPLC purification[3]. Because nociceptin contains five highly basic residues (three Arginines, two Lysines), the anionic TFA counterions strongly interact with these positively charged side chains, as well as the N-terminal free amine[3][4].

Causality in Handling and Reconstitution

The presence of TFA counterions (pKa ≈ 0) dictates the peptide's behavior in solution:

-

Hygroscopicity: The TFA salt makes the lyophilized powder highly hygroscopic. Vials must be equilibrated to room temperature in a desiccator before opening; otherwise, atmospheric moisture will condense on the peptide, leading to rapid hydrolysis and degradation.

-

Surface Adsorption: The highly basic nature of the peptide sequence causes it to readily adsorb to standard borosilicate glass and untreated polystyrene surfaces. Low-protein binding (siliconized or specifically coated) microcentrifuge tubes are mandatory to prevent massive loss of the active compound during serial dilutions.

-

pH Shifts in Assays: At high micromolar concentrations, the dissociation of TFA can lower the pH of unbuffered solutions, potentially causing localized cellular toxicity. Reconstitution in a strongly buffered physiological solution (e.g., PBS, pH 7.4) or a HEPES-buffered assay medium is required to neutralize the acid[3].

Downstream Intracellular Signaling of the NOP Receptor

Upon binding nociceptin, the NOP receptor acts as a classic G protein-coupled receptor (GPCR), primarily coupling to the inhibitory G protein complex, Gi/o [1]. The activation of the receptor triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the heterotrimeric G protein into the active Gαi/o monomer and the Gβγ dimer. Each branch initiates distinct downstream cascades.

Gαi/o-Mediated Pathway: The cAMP/PKA Axis

The primary canonical function of the Gαi/o subunit is the direct allosteric inhibition of adenylyl cyclase (AC)[1].

-

Mechanism: Inhibition of AC halts the conversion of ATP to cyclic AMP (cAMP).

-

Effect: The resulting drop in intracellular cAMP levels prevents the activation of Protein Kinase A (PKA), thereby altering the phosphorylation state of downstream transcription factors like CREB.

Gβγ-Mediated Pathways: Ion Channels and Kinases

The liberated Gβγ dimer is highly active and interacts with multiple effectors at the plasma membrane:

-

GIRK Channel Activation: Gβγ directly binds to and opens G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, decreasing excitability[1].

-

VGCC Inhibition: Gβγ binds to voltage-gated calcium channels (specifically N-type and P/Q-type), inhibiting calcium influx and thereby suppressing neurotransmitter release[5].

-

MAPK/ERK Activation: Nociceptin stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade via a specific Gβγ-dependent mechanism. Gβγ recruits Phosphoinositide 3-kinase (PI3K), which subsequently activates the SOS/Ras complex. Notably, this ERK1/2 phosphorylation is sensitive to Pertussis Toxin (PTX) and PI3K inhibitors (like wortmannin), but is entirely independent of Protein Kinase C (PKC) activity[6][7].

β-Arrestin Recruitment and Desensitization

Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular loops and C-terminus of the NOP receptor. This recruits β-arrestin, which sterically hinders further G protein coupling and targets the receptor for clathrin-mediated endocytosis. Crucially, NOP receptors exhibit weaker and more delayed β-arrestin recruitment compared to the Mu-opioid receptor. This diminished β-arrestin engagement is a primary reason why NOP agonists produce less tolerance and respiratory depression[1].

Fig 1: Bifurcated downstream signaling pathways of the NOP receptor upon Nociceptin binding.

Quantitative Data Summary

The following table summarizes the typical pharmacological readouts for native nociceptin in recombinant in vitro systems (e.g., CHO-K1 or HEK293 cells stably expressing human NOP).

| Assay / Readout | Primary Pathway | Typical EC50 Range | Mechanistic Notes |

| cAMP Inhibition | Gαi/o → AC | 0.1 nM – 1.0 nM | Requires pre-stimulation with Forskolin to raise basal cAMP levels for measurable inhibition. |

| ERK1/2 Phosphorylation | Gβγ → PI3K → MAPK | 1.0 nM – 10.0 nM | Signal is highly transient; peaks at 5–15 minutes post-stimulation[6]. |

| Calcium Mobilization | Gβγ → VGCC | 10.0 nM – 50.0 nM | Often measured artificially in vitro using chimeric G-proteins (e.g., Gqi5) to force a fluorescent Ca2+ readout. |

| β-Arrestin Recruitment | GRK → β-Arrestin | > 50.0 nM | Exhibits significant ligand bias; weaker and slower kinetics compared to classical MOR agonists[1]. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step accounts for the specific chemical vulnerabilities of the nociceptin TFA salt and the biological kinetics of the NOP receptor.

Fig 2: Standardized workflow for in vitro evaluation of nociceptin signaling.

Protocol A: Reconstitution of Nociceptin TFA Salt

Objective: Prepare a stable stock solution without peptide loss due to adsorption or hydrolysis.

-

Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic TFA salt, which would cause rapid degradation.

-

Solvent Selection: Reconstitute in sterile, distilled water or PBS (pH 7.4) to a concentration of 1 mM (approx. 1.8 mg/mL, accounting for the TFA mass). Causality: PBS buffers the acidic pH shift caused by the dissociation of TFA counterions.

-

Aliquotting: Dispense into single-use aliquots using low-protein binding microcentrifuge tubes .

-

Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: cAMP Inhibition Assay (TR-FRET)

Objective: Measure Gαi/o coupling efficiency.

-

Cell Preparation: Plate CHO-K1 cells stably expressing the NOP receptor in a 384-well white microplate.

-

Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the degradation of cAMP and stabilizing the assay signal.

-

Forskolin Stimulation & Ligand Addition: Co-treat the cells with 10 µM Forskolin and varying concentrations of Nociceptin (10⁻¹² to 10⁻⁵ M) for 30 minutes at room temperature. Causality: Because Gi/o inhibits adenylyl cyclase, basal cAMP is too low to measure a decrease. Forskolin directly activates AC to create a high cAMP baseline, allowing the inhibitory effect of nociceptin to be quantified.

-

Detection: Lyse cells using the TR-FRET lysis buffer containing the europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Read time-resolved fluorescence at 665 nm and 620 nm.

Protocol C: MAPK/ERK1/2 Phosphorylation Assay (Western Blot)

Objective: Measure Gβγ-mediated kinase activation.

-

Serum Starvation: Culture CHO-NOP cells to 80% confluence, wash with PBS, and incubate in serum-free media for 16 hours. Causality: Serum contains growth factors that heavily stimulate basal ERK phosphorylation. Starvation reduces this background noise, allowing the specific NOP-mediated signal to be visible.

-

Ligand Stimulation: Treat cells with 100 nM Nociceptin for exactly 5, 10, 15, and 30 minutes. Causality: ERK activation is transient. Missing the 5-15 minute window will result in a false negative.

-

Lysis & Preservation: Immediately aspirate media and lyse cells on ice using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., 1 mM Na3VO4, 10 mM NaF) . Causality: Endogenous phosphatases will rapidly dephosphorylate ERK1/2 upon cell lysis if not chemically inhibited.

-

Analysis: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-ERK1/2 (Thr202/Tyr204) antibodies. Normalize against total ERK1/2.

Translational Implications

The unique signaling profile of the NOP receptor—specifically its strong Gi/o coupling combined with weak β-arrestin recruitment—makes it a highly attractive target for next-generation analgesics. By utilizing the TFA salt of nociceptin in meticulously controlled in vitro assays, researchers can accurately map the structure-activity relationships (SAR) required to develop biased agonists. These novel therapeutics aim to harness the pain-relieving properties of the G-protein pathway while entirely avoiding the β-arrestin-mediated pathways responsible for the severe side effects of classical opioids[1].

References

-

Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. Available at:[Link]

-

A Review of the NOP (ORL-1)-Nociceptin/Orphanin FQ System Covering Receptor Structure, Distribution, Role in Analgesia and Reward and Interactions with Other Receptors. ACS Publications. Available at:[Link]

-

Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization. PubMed / NIH. Available at:[Link]

-

In vitro sepsis induces Nociceptin/Orphanin FQ receptor (NOP) expression in primary human vascular endothelial but not smooth muscle cells. PLOS. Available at:[Link]

-

TFA removal service. SB Peptide. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

Navigating the Final Frontier: A Technical Guide to Nociceptin Trifluoroacetic Acid Salt and its Blood-Brain Barrier Permeability

This guide provides an in-depth technical exploration of Nociceptin/Orphanin FQ (N/OFQ) in its common trifluoroacetic acid (TFA) salt form, with a core focus on the challenges and methodologies associated with its permeability across the blood-brain barrier (BBB). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles with field-proven insights to facilitate a comprehensive understanding of this critical aspect of central nervous system (CNS) drug delivery.

Section 1: The Nociceptin/Orphanin FQ System: A Therapeutic Target with a Delivery Dilemma

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid neuropeptide N/OFQ and its cognate G protein-coupled receptor, the NOP receptor (previously known as ORL-1), is a key modulator of a wide array of physiological and pathological processes.[1][2][3] The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems implicates it in pain perception, anxiety, depression, stress responses, and drug dependence.[4][5][6] This makes the NOP receptor a highly attractive target for the development of novel therapeutics. However, a fundamental challenge has significantly hampered the clinical translation of N/OFQ-based therapies: the native peptide exhibits poor bioavailability and does not effectively cross the blood-brain barrier.[1][3][7]

The NOP Receptor Signaling Cascade

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular events, primarily through coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of downstream effectors.[7] Furthermore, NOP receptor activation influences ion channel activity, leading to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively decrease neuronal excitability.[7]

Section 2: The Trifluoroacetic Acid Salt Form: An Inevitable Consequence of Synthesis with Implications

The majority of commercially available synthetic peptides, including nociceptin, are supplied as trifluoroacetic acid (TFA) salts. This is a result of the widespread use of TFA in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[5] While essential for the production of high-purity peptides, the presence of the TFA counter-ion is not inert and can have significant, often overlooked, consequences in experimental settings.

Physicochemical Properties of Nociceptin TFA Salt

| Property | Value/Description | Source |

| Molecular Formula | C₇₉H₁₂₉N₂₇O₂₂ • XCF₃COOH | [8] |

| Molecular Weight | ~1809.0 g/mol (peptide only) | [8] |

| Appearance | Crystalline solid | [8] |

| Solubility | Soluble in DMF, DMSO, and PBS (pH 7.2) | [8] |

The TFA counter-ion can influence the physicochemical properties of the peptide, such as its hydrophobicity. By forming ion pairs with the positively charged residues of the peptide (e.g., arginine and lysine), TFA can increase the peptide's retention time in RP-HPLC, suggesting an increase in apparent lipophilicity.[9] This alteration could theoretically impact interactions with biological membranes.

The Experimental Caveat: Biological Interference of TFA

Residual TFA in peptide preparations can interfere with biological assays. It has been reported to inhibit cell growth at nanomolar concentrations in some cell lines, while in others it can paradoxically promote proliferation at higher doses.[5] Furthermore, TFA has been shown to act as an allosteric modulator of the glycine receptor, which could confound neuropharmacological studies.[5] For these reasons, it is crucial for researchers to be aware of the potential for TFA to introduce experimental variability. When feasible, exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate, is recommended.

Section 3: The Blood-Brain Barrier: A Formidable Obstacle for Nociceptin

The blood-brain barrier is a highly selective, semipermeable barrier that separates the circulating blood from the brain's extracellular fluid. It is composed of endothelial cells connected by tight junctions, and it strictly regulates the passage of substances into the CNS. While essential for protecting the brain from toxins and maintaining homeostasis, the BBB is a major impediment to the delivery of therapeutic agents, particularly large and hydrophilic molecules like peptides.[10]

Studies have indicated that N/OFQ does not readily cross the blood-brain barrier, which severely limits its therapeutic potential when administered systemically.[1][3][7] This necessitates either direct administration into the CNS (e.g., intracerebroventricularly), which is highly invasive, or the development of strategies to enhance its transport across the BBB.

Section 4: Methodologies for Assessing Blood-Brain Barrier Permeability

To rationally design and evaluate strategies for delivering nociceptin to the CNS, it is imperative to employ robust and quantitative methods for assessing its BBB permeability. A multi-tiered approach, combining in vitro and in vivo models, provides the most comprehensive understanding.

In Vitro Models

In vitro models of the BBB are valuable for initial screening and mechanistic studies due to their relatively high throughput and controlled experimental environment.

-

Transwell Models: These models consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane insert, separating an upper "blood" compartment from a lower "brain" compartment. The permeability of a test compound is determined by measuring its passage from the apical to the basolateral side. Co-culture with astrocytes and pericytes can enhance the barrier properties of these models.

-

Blood-Brain Barrier-on-a-Chip: These microfluidic devices offer a more physiologically relevant in vitro environment by incorporating shear stress from fluid flow, which is known to be important for maintaining BBB integrity. They can also support the co-culture of multiple cell types in a three-dimensional arrangement.[9]

In Vivo Models

While in vitro models are useful for screening, in vivo models are the gold standard for assessing BBB permeability as they fully recapitulate the complex microenvironment of the neurovascular unit.

-

In Situ Brain Perfusion: This technique allows for the precise control of the composition of the perfusate delivered to the brain and eliminates the confounding factors of peripheral metabolism and plasma protein binding. It is a powerful method for determining the kinetics of brain uptake.

-

Microdialysis: This technique involves the implantation of a small probe into a specific brain region to sample the extracellular fluid. When coupled with systemic administration of the compound of interest, microdialysis can provide real-time information on the concentration of the free, unbound drug in the brain, which is the pharmacologically active fraction.[11]

Detailed Protocol: In Situ Brain Perfusion for Nociceptin TFA Salt

Objective: To quantify the unidirectional influx of nociceptin TFA salt across the blood-brain barrier in a rodent model.

Materials:

-

Nociceptin trifluoroacetic acid salt

-

Anesthetized rodent (e.g., rat)

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)

-

Radiolabeled tracer or a suitable analytical method for nociceptin quantification (e.g., LC-MS/MS)

-

Vascular space marker (e.g., [¹⁴C]-sucrose)

-

Peristaltic pump

-

Surgical instruments

-

Brain tissue solubilizer and scintillation counter (for radiolabeled studies)

Procedure:

-

Animal Preparation: Anesthetize the animal and expose the common carotid artery.

-

Catheterization: Insert a catheter into the common carotid artery, pointing towards the brain.

-

Perfusion: Initiate the perfusion with the pre-warmed and gassed perfusion buffer containing a known concentration of nociceptin TFA salt and the vascular space marker. The flow rate should be carefully controlled to mimic physiological blood flow.

-

Timing: Continue the perfusion for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake and minimize backflux.

-

Termination: Stop the perfusion and decapitate the animal.

-

Brain Dissection: Rapidly dissect the brain and specific regions of interest.

-

Sample Processing:

-

For radiolabeled studies: Homogenize the brain tissue, solubilize, and measure the radioactivity using a scintillation counter.

-

For non-radiolabeled studies: Homogenize the brain tissue and extract nociceptin for quantification by a validated analytical method.

-

-

Data Analysis: Calculate the brain uptake clearance (K_in) using the following equation: K_in = (C_brain - V_p * C_pf) / (t * C_pf) Where:

-

C_brain is the concentration of nociceptin in the brain tissue.

-

V_p is the volume of the vascular space in the brain (determined from the vascular marker).

-

C_pf is the concentration of nociceptin in the perfusate.

-

t is the duration of the perfusion.

-

Self-Validation and Controls:

-

Negative Control: Include a group perfused with a compound known to have very low BBB permeability (e.g., sucrose or dextran) to validate the integrity of the barrier.

-

Positive Control: If available, use a related peptide with known BBB permeability for comparison.

-

Concentration Dependence: Perform the perfusion at multiple concentrations of nociceptin to assess for saturable transport mechanisms.

Section 5: Strategies to Enhance Nociceptin Delivery to the CNS

Given the inherent poor BBB permeability of nociceptin, several strategies are being explored to improve its delivery to the central nervous system.

-

Chemical Modification: Modifying the peptide to increase its lipophilicity or to make it a substrate for endogenous transporters can enhance its brain uptake. However, this approach risks altering the peptide's affinity and efficacy at the NOP receptor.

-

Nanoparticle-Based Delivery: Encapsulating nociceptin in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation in the periphery and facilitate its transport across the BBB.[12][13] The surface of these nanoparticles can be functionalized with ligands that target specific receptors on the brain endothelial cells to promote receptor-mediated transcytosis.[14]

-

Receptor-Mediated Transcytosis (RMT): This strategy involves conjugating nociceptin to a molecule that can bind to and be transported across the BBB by endogenous receptors, such as the transferrin receptor or the insulin receptor.[10] This "Trojan horse" approach has shown promise for delivering large molecules to the brain.

Section 6: Conclusion and Future Directions

The Nociceptin/Orphanin FQ system holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders. However, the formidable obstacle of the blood-brain barrier to the native peptide necessitates a deep understanding of its permeability characteristics and the development of innovative delivery strategies. The routine use of nociceptin as a trifluoroacetic acid salt adds a layer of complexity that researchers must consider in their experimental design.

Future research should focus on obtaining precise, quantitative data on the BBB permeability of nociceptin and its analogs. A systematic evaluation of different delivery platforms, guided by robust in vitro and in vivo permeability assessments, will be crucial for advancing N/OFQ-based therapies from the laboratory to the clinic. By combining a thorough understanding of the underlying biology with cutting-edge drug delivery technologies, the therapeutic potential of modulating the N/OFQ system in the CNS may one day be fully realized.

References

-

Al Yacoub, O. N., Tarantini, S., Zhang, Y., Csiszar, A., & Standifer, K. M. (2023). The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury. Frontiers in Pharmacology, 14, 1272969. [Link]

-

Andero, R., & Ko, M. C. (2014). Nociceptin and the nociceptin receptor in learning and memory. Neurobiology of Learning and Memory, 112, 33-40. [Link]

-

Awwad, H. O., & Standifer, K. M. (2024). Traumatic Brain Injury Induces Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Expression within 24 Hours. International Journal of Molecular Sciences, 25(3), 1633. [Link]

-

Ceko, M., & Lambert, D. G. (2025). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. International Journal of Molecular Sciences, 26(16), 8934. [Link]

-

D'Addario, C., & Di Francesco, A. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Pharmaceutics, 14(1), 205. [Link]

-

Fornasari, D. (2012). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor-Mediated Signaling. Pharmacological Research, 65(1), 1-11. [Link]

-

Gaur, V., & Kumar, D. (2021). Nanotechnology-based drug delivery for the treatment of CNS disorders. Journal of Drug Delivery Science and Technology, 63, 102452. [Link]

-

Haqqani, A. S., & Delaney, C. E. (2023). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics, 1(1), 1-22. [Link]

-

Lee, Y. S., & Lee, S. Y. (2002). Quantitative analysis of nociceptin in blood of patients with acute and chronic pain. Neuroreport, 13(13), 1631–1633. [Link]

-

Marti, M., Mela, F., Fantin, M., Zucchini, S., Brown, J. M., Wess, J., ... & Morari, M. (2004). Blockade of Nociceptin/Orphanin FQ Receptor Signaling in Rat Substantia Nigra Pars Reticulata Stimulates Nigrostriatal Dopaminergic Transmission and Motor Behavior. Journal of Neuroscience, 24(30), 6659-6666. [Link]

-

Masserini, M. (2025). Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. Pharmaceutics, 17(12), 3456. [Link]

-

GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

-

Cami-Kobeci, G., & Harrison, C. (2013). The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 12(6), 754-765. [Link]

-

Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2021). Nanoparticles: A Hope for the Treatment of Inflammation in CNS. Frontiers in Neuroscience, 15, 690333. [Link]

-

Ter-Minassian, V., & Banks, W. A. (2018). Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression. Current Pharmaceutical Design, 24(31), 3707-3715. [Link]

-

Toll, L., & Zaveri, N. T. (2014). The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo. PLoS ONE, 9(9), e107934. [Link]

-

Tuma, P., & Hubbard, A. L. (2003). Transcytosis: crossing cellular barriers. Physiological reviews, 83(3), 871-932. [Link]

-

Erckes, V., Streuli, A., Graw, M., & Detmar, M. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceutics, 17(8), 2345. [Link]

-

Ivanova, G., & Naydenova, E. (2011). NOCICEPTIN/ORPHANIN (N/OFQ) ANALOGUES: CHEMISTRY AND BIOLOGY. Journal of Chemical Technology and Metallurgy, 46(5), 517-526. [Link]

-

De Spiegeleer, B., & Peremans, K. (2016). Blood-brain Barrier Transport Kinetics of the Neuromedin Peptides NMU, NMN, NMB and NT. Journal of Pharmaceutical and Biomedical Analysis, 128, 329-335. [Link]

-

Waleczek, A., & Schubert, T. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(21), 5048. [Link]

-

Civelli, O. (2013). The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 12(6), 754-765. [Link]

-

Chen, Y., & Liu, L. (2025). Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery. Journal of Nanobiotechnology, 23(1), 1-25. [Link]

-

Li, Y., & He, Q. (2025). Advancing CNS Therapeutics: Enhancing Neurological Disorders with Nanoparticle-Based Gene and Enzyme Replacement Therapies. International Journal of Nanomedicine, 20, 1-20. [Link]

-

Erckes, V., Streuli, A., Graw, M., & Detmar, M. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]

-

Pardridge, W. M. (2023). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics, 1(1), 1-22. [Link]

-

Al Yacoub, O. N., Tarantini, S., Zhang, Y., Csiszar, A., & Standifer, K. M. (2023). The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury. Frontiers in Pharmacology, 14, 1272969. [Link]

-

de Lange, E. C., de Boer, B. A., & Breimer, D. D. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 125-146. [Link]

-

De Spiegeleer, B., & Peremans, K. (2018). Blood-brain barrier transport kinetics of NOTA-modified proteins: the somatropin case. ResearchGate. [Link]

-

Haqqani, A. S., & Delaney, C. E. (2023). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 3, 1198648. [Link]

-

Lin, Y. C., Chen, C. C., & Chen, C. H. (2023). Multi-Region Microdialysis Imaging Platform Revealed Dorsal Raphe Nucleus Calcium Signaling and Serotonin Dynamics during Nociception. Biosensors, 13(4), 458. [Link]

-

Jones, A. R., & Shusta, E. V. (2007). Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation. Pharmaceutical Research, 24(9), 1759-1771. [Link]

-

Torres, V. O., Pizzo, M. E., Chan, D., Dugas, J. C., Huynh, D., Joy, D., ... & Zuchero, Y. J. Y. (2024). Transferrin receptor-mediated transport at the blood-brain barrier is elevated during early development but maintained across adulthood and in a mouse model of Alzheimer’s disease. bioRxiv. [Link]

Sources

- 1. Nociceptin and the nociceptin receptor in learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip [mdpi.com]

- 10. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Nociceptive inhibition prevents inflammatory pain induced changes in the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Permeability of the blood-brain barrier to neuropeptides: the case for penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

Reconstitution of Nociceptin Trifluoroacetic Acid Salt for In Vitro Assays: A Detailed Technical Guide

Introduction: Navigating the Nuances of Nociceptin and its TFA Salt

Nociceptin, also known as Orphanin FQ, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[1][2] The activation of the NOP receptor by nociceptin is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and drug reward.[2] This has made the nociceptin/NOP system a compelling target for drug discovery and development.

For researchers investigating this system, synthetic nociceptin peptide is an indispensable tool. It is typically supplied as a trifluoroacetic acid (TFA) salt, a byproduct of the solid-phase peptide synthesis and purification processes.[3][4] While TFA is crucial for obtaining high-purity peptides, its presence as a counter-ion can be a significant confounding factor in biological assays.[5][6] Residual TFA can alter the pH of assay media, chelate metal ions, and directly impact cellular functions such as proliferation and viability, potentially leading to misinterpretation of experimental results.[3][7]

This comprehensive guide provides a detailed protocol for the proper reconstitution of nociceptin trifluoroacetic acid salt for in vitro assays. It offers a step-by-step methodology for solubilization, guidance on the critical decision of whether to remove or exchange the TFA counter-ion, and best practices for storage and handling to ensure the integrity and reproducibility of your research.

The Impact of Trifluoroacetic Acid on In Vitro Assays

Trifluoroacetic acid is a strong acid used extensively in peptide synthesis and purification.[3][8] Consequently, commercially available synthetic peptides are often supplied as TFA salts. While lyophilization removes free TFA, the trifluoroacetate anion remains electrostatically associated with positively charged residues on the peptide.[4] The presence of this residual TFA can introduce a hidden variable into experiments.

Key considerations regarding TFA in your experiments:

-

Cytotoxicity: TFA can be cytotoxic, even at nanomolar concentrations, by disrupting cell membrane integrity and inhibiting cell proliferation.[6][7] This can mask the true biological effects of the peptide being studied.

-

Assay Interference: TFA has been shown to interfere with various biological assays. It can alter enzyme kinetics, compete for binding sites on receptors, and affect cell signaling pathways.[3][6] For instance, studies have demonstrated that TFA salts of peptides can show reduced efficacy in stimulating cell proliferation compared to their hydrochloride (HCl) salt counterparts.[5][7]

-

pH Alteration: The acidic nature of TFA can lower the pH of your stock solutions and, subsequently, your assay medium, which can affect peptide solubility, structure, and function.[3]

-

Structural Changes: The binding of TFA counter-ions to positively charged amino acid residues can alter a peptide's conformation, solubility, and aggregation properties.[6][9]

Given these potential interferences, it is imperative for researchers to be aware of the presence of TFA and to take appropriate steps to mitigate its effects, especially in sensitive cell-based assays.

Reconstitution Protocol for Nociceptin TFA Salt

This protocol provides a general guideline for reconstituting nociceptin TFA salt. The optimal solvent and concentration may vary depending on the specific experimental requirements.

Materials:

-

Lyophilized Nociceptin Trifluoroacetic Acid Salt

-

Sterile, high-purity water (e.g., Milli-Q or WFI)

-

Dimethyl sulfoxide (DMSO), high purity

-

0.1% Acetic Acid in sterile water (optional)

-

Sterile, low-protein binding polypropylene microcentrifuge tubes

-

Calibrated pipettes

Step-by-Step Reconstitution Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized nociceptin to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.

-

Solvent Selection: The choice of solvent is critical for successful reconstitution.

-

Initial Attempt: For most applications, start with sterile, high-purity water.

-

For Hydrophobic Peptides: If nociceptin proves difficult to dissolve in water, a small amount of a polar organic solvent like DMSO can be used to aid solubilization.[10] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous buffer to the desired concentration.

-

For Basic Peptides: Nociceptin contains several basic residues (Arginine and Lysine). If solubility in water is an issue, a dilute acidic solution, such as 0.1% acetic acid, can be used.[11]

-

-

Reconstitution:

-

Carefully open the vial.

-

Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).

-

Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

-

-

Aliquoting and Storage:

-

Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding polypropylene tubes.[3][12] This minimizes the number of freeze-thaw cycles, which can lead to peptide degradation.[13]

-

Store the aliquots at -20°C or -80°C for long-term storage.[13] Reconstituted peptides are generally stable for several weeks to months when stored properly.[14]

-

Workflow for Reconstituting Nociceptin TFA Salt

Caption: A streamlined workflow for the reconstitution of lyophilized nociceptin TFA salt.

TFA Removal and Counter-Ion Exchange

For highly sensitive in vitro assays where the presence of TFA could compromise the results, performing a counter-ion exchange to replace TFA with a more biocompatible ion like hydrochloride (HCl) or acetate is strongly recommended.[5][15]

Protocol for TFA/HCl Exchange by Lyophilization

This method is a common and effective way to replace TFA with chloride.[4][15][16]

Materials:

-

Reconstituted Nociceptin TFA salt solution

-

100 mM Hydrochloric acid (HCl) solution

-

Sterile, high-purity water

-

Lyophilizer

-

Liquid nitrogen

Procedure:

-

Dissolution: Dissolve the nociceptin-TFA salt in sterile, high-purity water to a concentration of approximately 1 mg/mL.[15]

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4][15] It is crucial to stay within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.[15]

-

Incubation: Allow the solution to stand at room temperature for approximately 1 minute.[15]

-

Freezing: Flash-freeze the solution in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

-

Repeat: To ensure complete exchange, repeat the cycle of dissolving the peptide in the 2-10 mM HCl solution, freezing, and lyophilizing at least two more times.[4][15]

-

Final Product: After the final lyophilization, the nociceptin will be in its HCl salt form. Reconstitute as needed for your experiments.

Protocol for TFA/Acetate Exchange using Anion Exchange Resin

This method is suitable for exchanging TFA with the more biocompatible acetate counter-ion.[16][17]

Materials:

-

Reconstituted Nociceptin TFA salt solution

-

Strong anion exchange resin

-

1 M Sodium acetate solution

-

Sterile, high-purity water

-

Chromatography column

-

Lyophilizer

Procedure:

-

Column Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the amount of peptide.[16][18]

-

Activation: Elute the column with a 1 M solution of sodium acetate.[17]

-

Washing: Wash the column thoroughly with sterile, high-purity water to remove any excess sodium acetate.[17]

-

Sample Loading: Dissolve the nociceptin-TFA salt in sterile, high-purity water and apply it to the prepared column.[16]

-

Elution: Elute the peptide from the column with sterile, high-purity water, collecting the fractions that contain the peptide.[16]

-